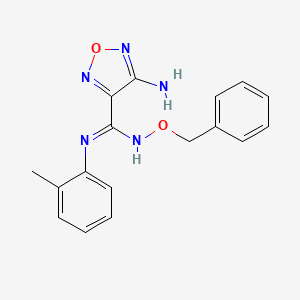
4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
Descripción general
Descripción
4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound with a molecular formula of C19H18N6O3 and a molecular weight of 378.38 g/mol. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide is not fully understood. However, it has been suggested that it may act by inhibiting the expression of various inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). It has also been suggested that it may induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide exhibits various biochemical and physiological effects. It has been found to exhibit anti-inflammatory effects by reducing the expression of various cytokines and enzymes involved in the inflammatory response. It has also been found to exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been found to exhibit fluorescence properties, which make it useful as a fluorescent probe for detecting metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit various biochemical and physiological effects. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its exact mode of action. Additionally, its potential side effects and toxicity levels are not fully known, and further studies are needed to assess its safety for use in humans.
Direcciones Futuras
There are several future directions for research on 4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide. One possible direction is to further investigate its anti-inflammatory and anti-cancer properties and to identify the specific signaling pathways involved in these effects. Another possible direction is to explore its potential as a fluorescent probe for detecting metal ions and to optimize its fluorescence properties for use in various applications. Additionally, further studies are needed to assess its safety and toxicity levels and to identify any potential side effects associated with its use. Overall, 4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide has shown great promise as a potential drug candidate and research tool, and further studies are needed to fully explore its potential applications.
Aplicaciones Científicas De Investigación
4-amino-N'-(benzyloxy)-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a potential drug candidate for treating various diseases.
Propiedades
IUPAC Name |
4-amino-N'-(2-methylphenyl)-N-phenylmethoxy-1,2,5-oxadiazole-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-12-7-5-6-10-14(12)19-17(15-16(18)21-24-20-15)22-23-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMWNGJTVSIBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C2=NON=C2N)NOCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-benzyloxy-N'-o-tolyl-furazan-3-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



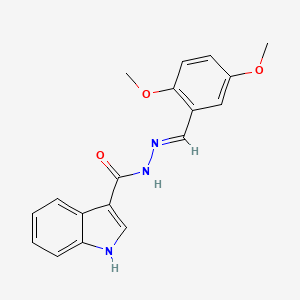
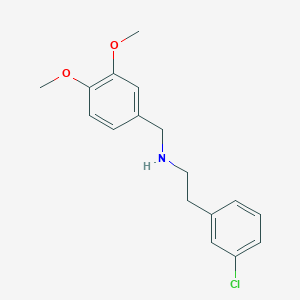
![2-methyl-N'-[1-(2-naphthyl)ethylidene]-3-furohydrazide](/img/structure/B3867709.png)
![2-(methylthio)ethyl [4-(2-{[(3,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)phenoxy]acetate](/img/structure/B3867717.png)
![4-{[(9-oxo-9H-fluoren-4-yl)carbonyl]amino}benzoic acid](/img/structure/B3867724.png)

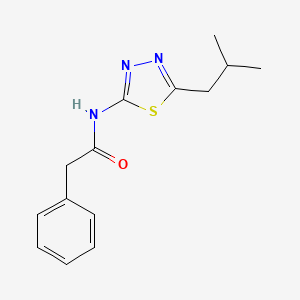
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867771.png)

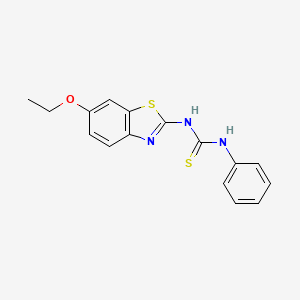
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B3867795.png)
![4-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3867801.png)
![N-(2-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B3867806.png)
![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867813.png)